molecular formula C18H14N2O7S B5148675 ethyl [(5Z)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

ethyl [(5Z)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

Cat. No.: B5148675
M. Wt: 402.4 g/mol
InChI Key: YDKJMIFBCHPHHK-DHDCSXOGSA-N
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Description

Ethyl [(5Z)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This particular compound features a unique structure with a nitrophenyl group, a furan ring, and a thiazolidinone core, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

ethyl 2-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O7S/c1-2-26-16(21)10-19-17(22)15(28-18(19)23)9-13-7-8-14(27-13)11-3-5-12(6-4-11)20(24)25/h3-9H,2,10H2,1H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKJMIFBCHPHHK-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(5Z)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate typically involves a multi-step process. One common method includes the condensation of 4-nitrobenzaldehyde with furan-2-carbaldehyde to form an intermediate, which is then reacted with thiazolidine-2,4-dione under basic conditions to yield the final product. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques like recrystallization and chromatography ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(5Z)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H₂).

    Substitution: Electrophiles such as halogens (Cl₂, Br₂) in the presence of Lewis acids like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated furan derivatives.

Scientific Research Applications

Ethyl [(5Z)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl [(5Z)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with various molecular targets. The nitrophenyl group can interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects. The thiazolidinone core is known to interact with cellular pathways involved in inflammation and cancer, potentially inhibiting the growth of cancer cells and reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
  • N-(4-Nitrophenyl)acetohydrazonoyl bromide
  • 1-[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one

Uniqueness

Ethyl [(5Z)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in the synthesis of new derivatives with potential therapeutic applications .

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